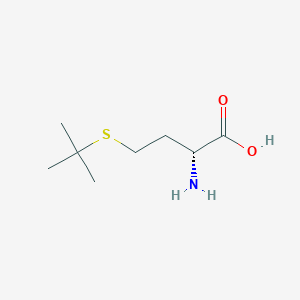

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid

Description

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (2R)-2-amino-4-(tert-butylsulfanyl)butanoic acid , reflecting its four-carbon backbone (butanoic acid), amino group at position 2, and tert-butylsulfanyl (-S-C(CH₃)₃) substituent at position 4. The tert-butylsulfanyl group is a thioether derivative, where sulfur is bonded to a tert-butyl group, a branched alkyl moiety with three methyl groups attached to a central carbon. The molecular formula is C₈H₁₇NO₂S , derived from the butanoic acid framework (C₄H₈O₂) augmented by the amino (-NH₂) and tert-butylsulfanyl (-SC₄H₉) groups.

Key functional groups include:

- Carboxylic acid (-COOH) at position 1.

- Primary amine (-NH₂) at position 2.

- Thioether (-S-C(CH₃)₃) at position 4.

This classification aligns with protected cysteine analogs, such as S-tert-butyl-L-cysteine, though the extended carbon chain distinguishes it from canonical cysteine derivatives.

Stereochemical Configuration and Chiral Centers

The molecule possesses a single chiral center at carbon 2, designated as R-configuration under the Cahn-Ingold-Prelog priority rules. The priority order of substituents at C2 is:

- Amino group (-NH₂, highest priority).

- Carboxylic acid (-COOH).

- Methylene group (-CH₂-S-C(CH₃)₃).

- Hydrogen (-H).

The R-configuration arises from the counterclockwise arrangement of these groups when viewed from the highest-priority substituent. This stereochemical specificity is critical in peptide synthesis, where enantiomeric purity ensures proper folding and biological activity.

Molecular Geometry and Conformational Analysis

The tert-butylsulfanyl group imposes significant steric bulk, influencing the molecule’s preferred conformations. Key geometric features include:

- Tetrahedral geometry at C2 (chiral center) and sulfur.

- Eclipsed conformation between the tert-butyl group and adjacent methylene units, minimized via steric hindrance.

- Restricted rotation around the C3-C4 bond due to the bulky tert-butylsulfanyl moiety, favoring staggered conformations to reduce van der Waals repulsion.

Computational models suggest that the tert-butyl group adopts a gauche conformation relative to the amino group, stabilizing the molecule through hydrophobic interactions. This steric shielding also protects the thioether from oxidation, a property exploited in peptide synthesis to prevent disulfide bridge formation.

Table 1: Comparative Structural Data of Tert-Butylsulfanyl Amino Acids

The extended carbon chain in this compound increases conformational flexibility compared to shorter-chain analogs like S-tert-butyl-L-cysteine, potentially enhancing its utility in designing peptide mimics with tailored steric profiles.

Physicochemical Properties and Reactivity

While direct data on this specific compound are limited, inferences can be drawn from structurally related tert-butylsulfanyl-protected amino acids:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in water due to the hydrophobic tert-butyl group.

- Stability : Resistance to radical-mediated oxidation and nucleophilic substitution, attributed to the steric shielding of the thioether bond.

- Acid-base behavior : The carboxylic acid (pKa ~2.2) and amino group (pKa ~9.8) exhibit typical ionization profiles, facilitating zwitterionic formation in aqueous solutions.

Applications in Peptide Chemistry

Though not explicitly documented in the literature, the compound’s structure suggests potential roles in:

- Orthogonal protection strategies : The tert-butylsulfanyl group could serve as a temporary protecting group for thiols in multi-step syntheses, removable under mild reducing conditions.

- Conformational studies : Its elongated backbone may help probe the effects of side-chain sterics on peptide helicity and folding kinetics.

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(2R)-2-amino-4-tert-butylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H17NO2S/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 |

InChI Key |

RCRNXDJXXKPOTE-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)SCC[C@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)SCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid typically involves the following key steps:

- Introduction of the tert-butylsulfanyl group onto a suitable butanoic acid precursor.

- Control of stereochemistry to ensure the (2R) configuration at the amino acid center.

- Protection and deprotection strategies to manage reactive functional groups during synthesis.

Specific Synthetic Routes

Chiral Amino Acid Synthesis

Chiral induction is critical for obtaining the (2R) stereochemistry. Common methods include:

- Use of chiral auxiliaries or chiral catalysts during amino acid backbone construction.

- Enzymatic resolution or asymmetric synthesis techniques.

- Starting from chiral precursors such as N-Boc-protected amino acids or chiral α-halo acids.

One documented method involves starting from N-Boc-allo-O-Methyl-D-threonine, which is elaborated through several steps to introduce the tert-butylsulfanyl moiety and deprotect to yield the target amino acid with retention of stereochemistry.

Process Optimization and Environmental Considerations

Some patents and literature emphasize environmentally friendly processes, such as:

Example Synthetic Procedure (Hypothetical)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting with (2R)-2-amino-4-halobutanoic acid | Halogenated intermediate prepared |

| 2 | Reaction with tert-butylthiol and base (e.g., NaH) | Nucleophilic substitution to form sulfanyl group |

| 3 | Protection/deprotection steps (e.g., Boc protection) | Protect amino group during substitution |

| 4 | Purification by chromatography or crystallization | Isolated pure this compound |

Research Findings and Data Summary

Comparative Analysis of Preparation Methods

Notes on Analytical Characterization

- Confirmation of stereochemistry is typically done by chiral HPLC or NMR using chiral shift reagents.

- Sulfur substituent presence and purity are confirmed by mass spectrometry and elemental analysis.

- Crystallographic studies may be employed for absolute configuration determination.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The amino and carboxyl groups allow the compound to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butylsulfanyl group distinguishes this compound from analogs with smaller substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on D-methionine’s formula with tert-butyl substitution.

- For example, GW274150 (ethylsulfanyl) shows potent iNOS inhibition, suggesting that moderate-sized substituents optimize enzyme interaction .

- Lipophilicity : The tert-butyl group increases logP compared to D-methionine, which may enhance membrane permeability but reduce aqueous solubility.

- Oxidation State : Unlike methionine sulfone (sulfonyl group), the tert-butylsulfanyl moiety is a thioether, making it less polar and more resistant to oxidative metabolism .

Enzyme Inhibition and Binding

- GW274150: A (2S)-configured ethylsulfanyl analog, GW274150, inhibits human iNOS with high potency (IC₅₀ = 0.1 µM) by competing with arginine binding .

- D-Methionine: The methylsulfanyl analog is a weak iNOS inhibitor but serves as a precursor in transsulfuration pathways. Its (2R)-configuration is critical for chiral recognition in metabolic enzymes .

Metabolic Stability

- The tert-butyl group may confer metabolic stability by shielding the thioether from cytochrome P450 oxidation, unlike ethyl or methyl substituents.

Stereochemical Considerations

The (2R)-configuration differentiates this compound from many analogs, such as GW274150 (2S) and L-cystathionine (2S).

Biological Activity

(2R)-2-Amino-4-(tert-butylsulfanyl)butanoic acid, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This compound is characterized by its unique tert-butylsulfanyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 189.29 g/mol. The presence of the tert-butylsulfanyl group is significant as it may enhance lipophilicity and alter the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 189.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

- Antioxidant Activity : Preliminary studies suggest that compounds with thiol groups can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

- Modulation of Neurotransmitter Systems : The structural similarity to other amino acids may allow this compound to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : The presence of the sulfanyl group may facilitate interactions with specific enzymes, such as glutathione S-transferases (GSTs), which are crucial for detoxification processes within cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a potential role as an antioxidant agent, which could be beneficial in conditions characterized by oxidative stress.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds was conducted:

| Compound | Antioxidant Activity | Neuroprotective Effects | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Cysteine | High | Moderate | Yes |

| Glutathione | Very High | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.